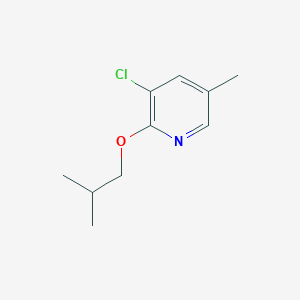

3-氯-5-甲基-2-(2-甲基丙氧基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

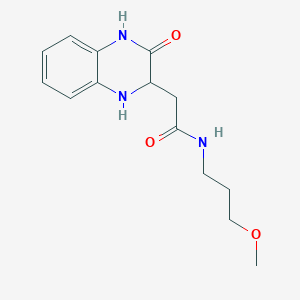

“3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine” is a versatile chemical compound used in scientific research. It has a molecular formula of C10H14ClNO and a molecular weight of 199.68 . It’s unique properties make it ideal for various applications, such as drug development, catalysis, and material synthesis.

Synthesis Analysis

The synthesis of pyridine derivatives like “3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine” often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of “3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine” consists of a pyridine ring with chlorine, methyl, and 2-methylpropoxy substituents . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy, but such data is not available in the search results.Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key chemical reaction involving pyridine derivatives . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .科学研究应用

合成与催化

一个重要的研究领域涉及吡啶衍生物的合成,这对于开发农用化学品和医药化合物至关重要。例如,研究已经证明了合成甲氧基化吡咯啉-2-酮的方法,这是进一步化学转化的有价值的加合物 (Ghelfi et al., 2003)。另一个研究领域重点关注吡啶的催化甲基化,这是一个在芳香环上引入甲基的必要过程,这是药物发现过程中的一个关键步骤 (Grozavu et al., 2020)。

化学反应性和中间体

研究还探索了从吡啶衍生物中生成反应性中间体,这在合成各种有机化合物中起着重要作用。一项研究强调了某些吡啶类似物的增强反应性,促进了 [4+2] 环加成反应 (Connon & Hegarty, 2004)。另一项研究重点关注硫酸根自由基与取代的吡啶的反应,揭示了吡啶氧化的动力学和机理 (Dell’Arciprete et al., 2007)。

环境影响

研究还调查了氯代芳香族化合物的在大气氧化,包括吡啶衍生物。其中一项研究详细介绍了氯代吡啶除草剂与 OH 自由基的氧化反应,提供了有关其环境归宿和转化为有毒产物的潜在信息的宝贵信息 (Murschell & Farmer, 2018)。

化学合成改进

旨在改进吡啶衍生物合成的研究已经导致了更高效的方法和更好的产率。一个例子包括 2-氯甲基-4-甲氧基-3,5-二甲基吡啶的合成,展示了在温和条件下使用选择性氯化试剂生成吡啶衍生物 (Liang, 2007)。

属性

IUPAC Name |

3-chloro-5-methyl-2-(2-methylpropoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-7(2)6-13-10-9(11)4-8(3)5-12-10/h4-5,7H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYVJCXSQTXBJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OCC(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-fluorobenzyl)-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690467.png)

![N-[(E)-anthracen-9-ylmethylideneamino]-2-(benzimidazol-1-yl)acetamide](/img/structure/B2690470.png)

![5-[(3,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2690474.png)

![5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2690484.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine](/img/structure/B2690487.png)

![Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate](/img/structure/B2690490.png)